N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide
Description
N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a hydroxyethoxyethyl side chain substituted with a thiophen-3-yl group. The compound is synthesized via coupling reactions involving 4-(thiophen-3-yl)benzoic acid and 2-(2-aminoethoxy)-ethanol, yielding a product with 78% efficiency after reverse-phase chromatography . Its structure is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and highlights a hydrophilic hydroxyethoxy group and an aromatic thiophene moiety.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-7-8-19-14(13-6-9-20-11-13)10-16-15(18)12-4-2-1-3-5-12/h1-6,9,11,14,17H,7-8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGPZGJCZIDJLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide typically involves the following steps:
Formation of the Hydroxyethoxy Side Chain: This can be achieved by reacting ethylene oxide with a suitable nucleophile to introduce the hydroxyethoxy group.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Benzamide Core: The final step involves the acylation of an amine with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide has shown promise in several therapeutic areas:
- Antiviral Activity : Compounds with similar structures have demonstrated efficacy against viral replication mechanisms, particularly targeting RNA-dependent RNA polymerases involved in viral infections. Preliminary studies suggest potential activity against viruses such as hepatitis C and others .
- Antitumor Properties : Research indicates that benzamide derivatives can act as selective inhibitors in cancer cell lines, suggesting that this compound may induce apoptosis or cell cycle arrest in tumor cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses, modulating cellular functions and signaling pathways linked to diseases caused by enzyme dysregulation .
Materials Science
In addition to its biological applications, this compound is being explored for its utility in materials science:
- Polymer Development : The compound can serve as an intermediate for synthesizing new polymers or coatings with specific properties. Its functional groups allow for modifications that can tailor material characteristics for industrial applications .
- Chemical Reactivity : The compound can undergo various chemical reactions, including oxidation and reduction, which are essential for developing more complex molecules. This versatility makes it a valuable building block in organic synthesis .
Case Studies and Research Findings
Several studies have documented the biological activity and potential applications of compounds related to this compound:
- Antiviral Efficacy : A study highlighted the antiviral activity of similar benzamide derivatives against the tobacco mosaic virus (TMV), demonstrating their potential as plant virus inhibitors .
- Antitumor Activity : Research on benzamide analogues indicated selective cytotoxicity against MCF-7 breast cancer cells, with some derivatives showing IC50 values as low as 3.1 μM . This suggests that this compound could exhibit similar effects.
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with enzymes linked to inflammatory pathways revealed significant interactions, indicating its potential as a therapeutic agent targeting these pathways .
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and thiophene groups could play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide
- Structural Differences : Replaces the hydroxyethoxy group with a bromoethoxy substituent.
- Synthesis : Prepared via bromination of the hydroxyethoxy precursor using carbon tetrabromide and triphenylphosphine, yielding 63% .
- Reactivity : The bromine atom serves as a leaving group, enabling further functionalization (e.g., nucleophilic substitution with piperazine derivatives) .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences : Features a branched hydroxyethyl group with two methyl substituents and a 3-methylbenzamide core.
- Synthesis: Derived from 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .
- Applications : Serves as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization, leveraging steric hindrance from methyl groups .
- Physicochemical Properties : Lower solubility due to steric bulk, contrasting with the linear hydroxyethoxy chain in the target compound.
Piperazine-Functionalized Benzamides (e.g., 3i, 3j, 3g)
- Structural Differences : Incorporate piperazine derivatives (e.g., 4-(2-chlorophenyl)piperazine) attached via ethoxy linkers .
- Synthesis : Prepared by substituting bromine in N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide with piperazine derivatives, yielding 48–55% .
- Biological Relevance : Designed as D3 receptor ligands, with substituents (e.g., chloro, methoxy) modulating receptor affinity and selectivity.
- Physicochemical Properties : Increased basicity from piperazine nitrogen atoms may enhance blood-brain barrier penetration compared to the hydroxyethoxy analog.
Sigma Receptor Ligands (e.g., [¹²⁵I]PIMBA)
- Structural Differences : Contains a piperidinyl group and radioiodinated aromatic rings (e.g., 3-iodo-4-methoxybenzamide) .
- Applications: Binds sigma receptors with high affinity (Kd = 5.80 nM for DU-145 prostate cancer cells), used in diagnostic imaging and therapeutic studies .
- Key Contrasts : The target compound lacks iodine and methoxy groups but includes thiophene, which may alter electronic properties and receptor interactions.
Comparative Data Table
Key Findings and Implications
Synthetic Accessibility : The target compound’s hydroxyethoxy group enables high-yield synthesis (78%) compared to bromo or piperazine derivatives, which require additional substitution steps .
Solubility vs. Reactivity : The hydroxyethoxy group enhances hydrophilicity, favoring aqueous formulations, while bromo or piperazine analogs prioritize reactivity or receptor binding .
Biological Potential: Thiophene’s aromaticity may support interactions with hydrophobic receptor pockets, distinct from piperazine-based ligands targeting D3 or sigma receptors .
Structural Optimization : Substitution at the thiophene position (e.g., 3-yl vs. 2-yl) or ethoxy chain length could further modulate activity and pharmacokinetics.
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core linked to a hydroxyethoxy group and a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 299.37 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in various biochemical pathways, potentially modulating cellular functions. For example, it has been identified as an inhibitor of certain kinases, which play critical roles in cell signaling and proliferation.
- Receptor Interaction : The compound may bind to cell surface receptors, influencing signaling pathways that are crucial for cell survival and proliferation. This interaction can lead to downstream effects on gene expression and protein synthesis.
Biological Activity
Research indicates several potential biological activities associated with this compound:
- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising activity against breast cancer and leukemia cells, with IC50 values indicating effective inhibition of cell growth.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Results suggest that it may possess moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
- Antiviral Potential : Although less explored, initial investigations hint at antiviral properties, particularly against RNA viruses. The mechanism may involve interference with viral replication processes.
Case Studies and Research Findings
Several studies have reported on the biological activity of this compound:
- A study published in Molecules highlighted its enzyme inhibitory potential, showing that it could effectively inhibit specific kinases involved in cancer progression .
- Another investigation assessed its anticancer efficacy using multicellular spheroids as a model system. The results indicated significant reductions in tumor viability upon treatment with the compound .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | C15H17N1O3S | 15 | Anticancer |
| 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide | C15H16BrNO3S | 20 | Antimicrobial |
| 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide | C15H15F2NO3S | 10 | Antiviral |
Q & A
Q. Basic
- 1H NMR : Key signals include the thiophene protons (δ 6.8–7.5 ppm), benzamide aromatic protons (δ 7.3–8.0 ppm), and hydroxyethoxy protons (δ 3.5–4.5 ppm). CDCl3 is a common solvent .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H]+ peaks. For example, analogs show m/z ~400–450 .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
How can researchers evaluate the biological activity of this compound, given its structural analogs?
Q. Advanced
- Target Identification : Prioritize dopamine D3 receptors or kinases, as benzamide-thiophene hybrids are known ligands . Use computational docking (e.g., AutoDock Vina) with PDB structures (e.g., 7CXV for D3 receptors).
- In Vitro Assays : Test inhibition of Trypanosoma brucei (IC50 via Alamar Blue assay) or cancer cell lines (MTT assay), referencing protocols for fluorinated benzamides .
- SAR Studies : Modify the hydroxyethoxy or thiophene groups to assess impact on potency.
What strategies resolve contradictions in reported bioactivity data for similar benzamide derivatives?
Advanced
Contradictions often arise from assay variability or impurities. Mitigate by:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.
- Purity Validation : Re-test compounds with ≥95% purity (HPLC) and characterize batches via NMR.
- Meta-Analysis : Compare data from analogs (e.g., fluopyram’s fungicidal activity) to identify trends .
How can isotopic labeling (e.g., 18F) be applied to this compound for pharmacokinetic studies?
Q. Advanced
- Labeling Method : Use Staudinger ligation to introduce 18F at the hydroxyethoxy group. React the precursor with 18F-fluoride in acetonitrile, followed by HPLC purification .
- Applications : Track biodistribution in rodent models via PET imaging. Optimize specific activity (>1 Ci/μmol) to ensure detection sensitivity.
What computational tools predict the compound’s physicochemical properties and ADMET profile?
Q. Advanced
- Software : Use SwissADME or QikProp to calculate logP (~3.5), solubility (LogS ~-4.5), and bioavailability.
- ADMET Predictions :
- Metabolism : CYP3A4/2D6 interactions (via StarDrop).
- Toxicity : Ames test predictions (ADMET Predictor™) for mutagenicity.
- Validation : Compare with experimental data from fluorinated analogs .
What are the challenges in scaling up synthesis, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
